molecular formula C13H10ClN3O B3865096 N'-(4-chlorobenzylidene)-2-pyridinecarbohydrazide

N'-(4-chlorobenzylidene)-2-pyridinecarbohydrazide

Cat. No.: B3865096
M. Wt: 259.69 g/mol
InChI Key: XMYMYMUOGAQZBT-CXUHLZMHSA-N
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Description

N'-(4-Chlorobenzylidene)-2-pyridinecarbohydrazide is an organic compound belonging to the class of Schiff base hydrazones. These compounds are characterized by an azomethine group (-CH=N-NH-) and are typically synthesized via a condensation reaction between an aldehyde and a carbohydrazide . This compound is of significant interest in various fields of scientific research, particularly in materials science and crystal engineering. While specific biological data for this compound may be limited, its molecular framework is a subject of study. Schiff base hydrazones derived from pyridinecarbohydrazides and substituted benzaldehydes are known to form intricate supramolecular architectures in the solid state. These structures are stabilized by diverse intermolecular interactions, such as N-H···O, O-H···N, O-H···O, and C-H···O hydrogen bonds, as observed in closely related analogs . The presence of both hydrogen-bond acceptors (the pyridine and carbonyl oxygen atoms) and donors (the hydrazide NH) allows this molecule to self-assemble into complex networks, making it a valuable building block for designing functional crystalline materials. The 4-chlorobenzylidene moiety is a common feature in many compounds explored for their structural properties . The halogen atom can facilitate specific interactions, such as C-halogen···π contacts, which further influence crystal packing and material properties . Researchers utilize this compound strictly as a chemical standard or as a precursor in the synthesis and study of novel molecular crystals. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-11-6-4-10(5-7-11)9-16-17-13(18)12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYMYMUOGAQZBT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemical Properties and Structure

N'-(4-chlorobenzylidene)-2-pyridinecarbohydrazide is characterized by the following chemical formula:

  • Molecular Formula : C13_{13}H10_{10}ClN3_3O
  • Molecular Weight : 259.69 g/mol

The compound features a hydrazone functional group, which is known for its reactivity and ability to form coordination complexes.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its hydrazone structure allows for various chemical transformations, such as:

  • Condensation Reactions : Used to synthesize more complex hydrazone derivatives.
  • Metal Coordination : The nitrogen atoms in the hydrazone can coordinate with metal ions, making it useful in coordination chemistry.

Table 1: Summary of Synthetic Applications

Application TypeDescription
Condensation ReactionsFormation of new hydrazones and derivatives
Metal Complex FormationCoordination with transition metals
Reactivity StudiesExploration of reaction mechanisms

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar hydrazone compounds can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, although further studies are required to confirm these effects.

Case Study Example :
A study on related hydrazone compounds demonstrated significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications for this compound as an anticancer agent .

Medicinal Chemistry

This compound is being explored for its medicinal properties, particularly:

  • Enzyme Inhibition : The structure allows for the development of enzyme inhibitors, which can be crucial in drug design.
  • Antioxidant Activity : Hydrazones are known for their ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases.

Table 2: Potential Medicinal Applications

Application AreaPotential Effects
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging of free radicals

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Trends

  • Anticancer Potential: The 4-chloro derivative shows selective toxicity toward glioblastoma cells (IC₅₀ = 18.9 µM) by inhibiting VEGFR2 kinase .
  • Enzyme Inhibition : Substituting 4-Cl with 4-Br improves α-glucosidase inhibition by 13%, likely due to stronger halogen bonding with the enzyme’s active site .
  • Computational Studies : DFT calculations reveal that the 4-Cl group lowers the LUMO energy (-1.92 eV), enhancing electrophilic reactivity compared to 4-OCH₃ (-1.45 eV) .

Biological Activity

N'-(4-chlorobenzylidene)-2-pyridinecarbohydrazide, a hydrazone derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of hydrazones known for their pharmacological potential, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article provides an overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H11ClN4O\text{C}_{13}\text{H}_{11}\text{Cl}\text{N}_{4}\text{O}

The synthesis typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-pyridinecarbohydrazide under reflux conditions in a suitable solvent like ethanol. This reaction yields the target hydrazone compound with a high degree of purity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

2. Antifungal Activity

In addition to its antibacterial effects, this hydrazone has demonstrated antifungal activity against several fungal pathogens. For instance, it has been tested against Candida albicans and Aspergillus niger, showing promising results with MIC values comparable to standard antifungal treatments.

3. Antitumor Activity

Research into the antitumor properties of this compound indicates that it can inhibit cancer cell proliferation. In vitro studies have utilized various cancer cell lines, including:

  • HepG2 (liver cancer)
  • A549 (lung cancer)
  • MCF-7 (breast cancer)

The IC50 values obtained from these studies reveal that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells:

Cell Line IC50 (µM)
HepG21.5
A5493.2
MCF-72.1

This selectivity suggests a potential therapeutic application in cancer treatment.

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • A study conducted on zebrafish embryos demonstrated low toxicity levels when exposed to the compound, indicating its potential safety profile for further development.
  • Clinical trials assessing the compound's effects on specific cancers are ongoing, with preliminary results showing reduced tumor growth rates in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(4-chlorobenzylidene)-2-pyridinecarbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-pyridinecarbohydrazide with 4-chlorobenzaldehyde in ethanol under reflux (8–10 hours). Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography using chloroform:petroleum ether (8:2) . To optimize yield (e.g., ~80%), parameters like solvent polarity, temperature, and stoichiometric ratios should be systematically tested. Evidence from analogous hydrazides suggests that catalytic acid (e.g., acetic acid) accelerates imine formation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the compound crystallizes in a monoclinic system with hydrogen bonding (N–H···O) stabilizing the lattice . Complementary techniques include:

  • FTIR : Confirm hydrazone C=N stretch (~1600 cm⁻¹) and N–H bending (~3300 cm⁻¹).
  • NMR : 1H^1H NMR shows pyridyl protons (δ 8.5–8.7 ppm) and imine proton (δ ~8.3 ppm). 13C^{13}C NMR resolves the carbonyl carbon (δ ~160 ppm) .

Q. What preliminary biological screening models are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC determination .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Hydrazones often intercalate DNA or inhibit topoisomerases .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, R-factors) be resolved during structural refinement?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. For example, discrepancies in C–C bond lengths (~0.003 Å) may arise from thermal motion or twinning. Strategies include:

  • High-resolution data : Collect at low temperature (e.g., 100 K) to reduce thermal noise.
  • Twinning analysis : Employ PLATON to detect and model twinning operations .

Q. What computational approaches predict the solvation effects and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvation in water/DMSO to assess stability and aggregation tendencies .
  • Docking studies : Target enzymes like EGFR-TK or catalase-peroxidase to hypothesize binding modes .

Q. How do substituent variations (e.g., electron-withdrawing vs. donating groups) impact biological activity?

  • Methodological Answer : Synthesize derivatives (e.g., nitro, methoxy, trifluoromethyl) and compare SAR:

  • Electron-withdrawing groups (e.g., –NO₂ at the benzylidene ring) enhance DNA-binding via increased electrophilicity.
  • Hydrophobic substituents (e.g., –CF₃) improve membrane permeability, as seen in analogs with IC₅₀ < 10 μM .
  • Table : Representative Data for Analogous Compounds
SubstituentMIC (μg/mL) E. coliIC₅₀ (μM) HeLa
–OCH₃ (5b) 2545
–NO₂ (5d) 1228
–CF₃ (PubChem) 815

Challenges in Mechanistic Studies

Q. How can researchers address inconsistencies in pharmacological data (e.g., variable IC₅₀ across studies)?

  • Methodological Answer : Standardize protocols:

  • Cell culture conditions : Use identical passage numbers, serum concentrations, and incubation times.
  • Compound purity : Validate via HPLC (>95%) to exclude impurities affecting activity.
  • Positive controls : Include doxorubicin (anticancer) or ciprofloxacin (antimicrobial) for cross-study comparability .

Q. What strategies improve the compound’s bioavailability for in vivo testing?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility.
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to prolong circulation time.
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-chlorobenzylidene)-2-pyridinecarbohydrazide
Reactant of Route 2
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N'-(4-chlorobenzylidene)-2-pyridinecarbohydrazide

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